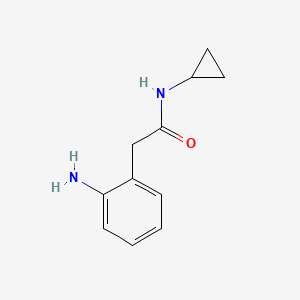

2-(2-氨基苯基)-N-环丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Aminophenyl)-N-cyclopropylacetamide (2-ACP) is an important synthetic compound used in the pharmaceutical, chemical, and biotechnology industries. It has a wide range of applications, including the synthesis of drugs, the development of new drugs, and the investigation of biochemical and physiological effects. The compound is also used in research to study the mechanism of action and the biochemical and physiological effects of various drugs.

科学研究应用

生物活性化合物中的构象限制

环丙烷环是 2-(2-氨基苯基)-N-环丙基乙酰胺的核心组分,它在各种生物活性化合物中充当构象限制器,以增强其活性并阐明生物活性构象。例如,组胺构象受限类似物的构想,如 2-氨基甲基-1-(1H-咪唑-4-基)环丙烷,利用环丙烷环来研究组胺 H3 受体激动剂的生物活性构象。这种方法通过限制环丙烷部分的构象柔性来促进具有改进的特异性和活性的化合物的合成,从而开发出具有显着治疗潜力的强效组胺类似物 (Kazuta 等人,2002)。

新型代谢途径和药物结合

2-(2-氨基苯基)-N-环丙基乙酰胺的结构类似物展示了新型代谢途径和药物结合机制。乙酰氨基酚通过神经系统中脂肪酸酰胺水解酶依赖性花生四烯酸结合转化为 N-酰基苯胺 AM404 就是一个例子。这种结合对于某些药物的生物活化至关重要,导致其药理效应增强。该机制揭示了药物代谢中涉及的复杂过程以及与 2-(2-氨基苯基)-N-环丙基乙酰胺相关的化合物的潜在治疗应用 (Högestätt 等人,2005)。

神经递质类似物的合成

环丙烷环用于合成取代的 2-苯基环丙基胺和神经递质类似物,如组胺和色胺。这些化合物以其单胺氧化酶抑制作用和致幻模拟而闻名,它们通过高效途径由易于获得的材料合成。这突出了 2-(2-氨基苯基)-N-环丙基乙酰胺衍生物在开发针对神经系统疾病和心理健康状况的新治疗剂中的潜力 (Faler 和 Joullié,2007)。

作用机制

Target of Action

Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with proteins like complement factor d . This protein plays a crucial role in the immune response and inflammation.

Mode of Action

This interaction could potentially alter the normal functioning of the target, leading to therapeutic effects .

Biochemical Pathways

For instance, 2-aminobenzyl alcohol has been linked to the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) . The downstream effects of these pathways could potentially influence various biological processes, including cellular metabolism and immune response.

Pharmacokinetics

A study on a structurally similar compound, 2-aminophenyl-2-(2,4,5-triphenylimidazole), showed that it had good absorption and distribution properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular processes, potentially influencing cell growth, metabolism, or immune response .

生化分析

Biochemical Properties

The compound 2-(2-aminophenyl)-N-cyclopropylacetamide has been found to interact with various enzymes and proteins . It has shown inhibitory activity against Bcr-Abl and HDAC1, two independent pharmacological activities . These interactions are likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and inhibit their function .

Cellular Effects

2-(2-aminophenyl)-N-cyclopropylacetamide has demonstrated significant effects on various types of cells. For instance, it has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(2-aminophenyl)-N-cyclopropylacetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s inhibitory activity against Bcr-Abl and HDAC1 suggests that it may exert its effects at the molecular level by binding to these enzymes and inhibiting their function .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against certain enzymes, it is plausible that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

2-(2-aminophenyl)-N-cyclopropylacetamide may be involved in various metabolic pathways. For instance, it has been associated with tryptophan metabolism, a key biochemical pathway .

属性

IUPAC Name |

2-(2-aminophenyl)-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-4-2-1-3-8(10)7-11(14)13-9-5-6-9/h1-4,9H,5-7,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGKAKIDLUPAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)

![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)

![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)